(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1808331-65-8
Cat. No.: VC2885679
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1808331-65-8 |
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Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 g/mol |
IUPAC Name | (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
Standard InChI Key | WZGDHJDYFOKJNA-ACMTZBLWSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@@H]2CC[C@H](N2)C(=O)O.Cl |
SMILES | COC1=CC=C(C=C1)C2CCC(N2)C(=O)O.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C2CCC(N2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine family. This compound features a five-membered pyrrolidine ring with specific stereochemistry at the 2 and 5 positions. The prefix (2S,5S) indicates the absolute configuration at these carbon atoms, which is crucial for its biological activity and chemical properties. The structure contains a 4-methoxyphenyl group at the 5-position and a carboxylic acid functionality at the 2-position, with the nitrogen protonated as a hydrochloride salt.
Chemical Identifiers
The compound possesses several standardized identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Identifier | Value |
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CAS Registry Number | 1808331-65-8 |
Molecular Formula | C₁₂H₁₆ClNO₃ |
Molecular Weight | 257.71 g/mol |
IUPAC Name | (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride |
InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
InChIKey | WZGDHJDYFOKJNA-ACMTZBLWSA-N |
SMILES | COC1=CC=C(C=C1)[C@@H]2CCC@HC(=O)O.Cl |
Stereochemistry
The stereochemistry of this compound is particularly important for its biological activity. The (2S,5S) designation indicates that both stereogenic centers have the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry distinguishes it from its enantiomer, (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, which has different biological properties despite having the same connectivity . The stereochemistry can be confirmed through various analytical techniques including X-ray crystallography, circular dichroism spectroscopy, and NMR spectroscopy with chiral shift reagents.
Physical and Chemical Properties
Physical Characteristics
(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically exists as a crystalline solid at room temperature. Based on the properties of similar compounds, it is likely to appear as a white to off-white powder or crystalline solid . The hydrochloride salt form enhances its stability and solubility in aqueous systems compared to the free base form.
Solubility Properties
While specific solubility data for this exact compound is limited in the provided search results, insights can be drawn from related compounds such as (2S)-pyrrolidine-2-carboxylic acid, which demonstrates specific solubility patterns in various solvents. Generally, the hydrochloride salt form of pyrrolidine-based compounds shows enhanced water solubility compared to their free base counterparts .
The solubility pattern typically follows:
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Good solubility in polar solvents such as water and methanol
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Moderate solubility in ethanol
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Lower solubility in less polar solvents such as isopropanol and n-butanol
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Poor solubility in non-polar organic solvents
For related pyrrolidine compounds, the solubility in alcohols follows the order: methanol > ethanol > butan-1-ol > isopropyl alcohol, while in binary mixtures of alcohols and water, solubility decreases with increasing alcohol concentration .
Synthesis Methods and Production
Stereoselective Synthesis
The stereoselective synthesis of this compound is particularly challenging due to the need to control the configuration at two stereogenic centers. Several approaches might be employed:
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Asymmetric catalysis: Using chiral catalysts to induce the desired stereochemistry during key bond-forming steps
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Chiral auxiliaries: Temporary introduction of chiral groups to direct stereoselectivity
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Resolution techniques: Separation of stereoisomers through formation of diastereomeric salts or chromatographic methods
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Enzymatic methods: Using biocatalysts for stereoselective transformations
Purification Methods
Purification of the final compound typically involves:
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Recrystallization from suitable solvent systems
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Chromatographic purification methods (column chromatography, HPLC)
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Formation and purification of the hydrochloride salt to enhance purity
Structural Characterization and Analysis
Crystallographic Analysis
X-ray crystallography would be definitive for confirming the absolute stereochemistry at the 2 and 5 positions of the pyrrolidine ring. The crystal structure would reveal the spatial arrangement of the 4-methoxyphenyl group relative to the carboxylic acid function, as well as intermolecular interactions in the solid state.
Biological Activity and Applications
Pharmaceutical Relevance
(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is classified as a pharmaceutical intermediate, indicating its importance in drug development processes. The compound's structural features make it potentially valuable in medicinal chemistry:
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The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds
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The specific (2S,5S) stereochemistry may confer selective binding to biological targets
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The 4-methoxyphenyl group can participate in key interactions with target proteins
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The carboxylic acid functionality provides a handle for further derivatization or improved water solubility
Structure-Activity Relationships
The structure-activity relationships (SAR) involving this compound likely focus on several key aspects:
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Stereochemistry: The (2S,5S) configuration versus other stereoisomers (e.g., (2R,5R), (2S,5R), or (2R,5S))
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Aromatic substitution: The effect of the 4-methoxy group versus other substituents on the phenyl ring
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Carboxylic acid modifications: Conversion to esters, amides, or other functional groups
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Salt form: The hydrochloride salt versus other salt forms or the free base
Analytical Methods and Quality Control
Chromatographic Methods
High-performance liquid chromatography (HPLC) is likely the method of choice for purity determination of (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride. Given its chiral nature, chiral HPLC columns would be particularly important for assessing enantiomeric purity. Typical conditions might include:
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Stationary phase: C18 or chiral columns (e.g., Chiralpak AD-H, Chiralcel OD)
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Mobile phase: Mixtures of water, acetonitrile, or methanol with appropriate buffer systems
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Detection: UV detection at wavelengths around 210-280 nm
Gas chromatography could also be employed, particularly for the analysis of volatile derivatives.
Spectroscopic Methods
In addition to NMR and IR spectroscopy discussed earlier, other spectroscopic methods useful for analysis include:
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Mass spectrometry: For molecular weight confirmation and structural elucidation
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UV-Vis spectroscopy: For quantitative analysis and identification
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Circular dichroism: Particularly important for confirming stereochemical configuration
Related Compounds and Derivatives
Stereoisomers
Several stereoisomers of the title compound exist due to the presence of two stereogenic centers:
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(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the title compound, with both stereogenic centers having the R configuration
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(2S,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride: A diastereomer with different biological properties
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(2R,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride: Another diastereomer
These stereoisomers would have identical connectivity but different spatial arrangements, resulting in potentially different biological activities and physical properties.
Structural Analogs
Several structural analogs of the title compound have been reported, including:
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The parent compound: (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid (free base)
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Compounds with different substituents on the phenyl ring
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Compounds with different functional groups at the 2-position
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Pyrrolidine derivatives with additional substituents at other positions
Comparison with Other Pyrrolidine Derivatives
Table 2: Comparison of (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride with related compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride | C₁₂H₁₆ClNO₃ | 257.71 | Reference compound |
(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₅NO₃ | 221.25 | Free base form (no HCl) |
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride | C₁₂H₁₆ClNO₃ | 257.71 | Enantiomer (mirror image) |
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol | C₁₂H₁₇NO₄ | 239.27 | Additional hydroxyl groups |
(2S)-Pyrrolidine-2-carboxylic acid | C₅H₉NO₂ | 115.13 | Lacks 4-methoxyphenyl group |
Future Research Directions
Synthetic Method Improvements
Future research might focus on:
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Development of more efficient stereoselective synthetic routes
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Continuous flow chemistry approaches for scalable production
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Green chemistry methods to reduce environmental impact
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Enzymatic methods for stereoselective synthesis
Expanded Applications
Potential areas for expanded application of this compound include:
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Development of derivative libraries for pharmaceutical screening
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Investigation of structure-activity relationships in various therapeutic areas
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Use as a chiral building block for complex molecule synthesis
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Development of diagnostic tools or chemical probes
Analytical Method Development
Advances in analytical methodology could focus on:
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Improved chromatographic methods for rapid purity assessment
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Development of specific spectroscopic fingerprints for authentication
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Advanced techniques for stereochemical analysis
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Process analytical technology for real-time monitoring during synthesis
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